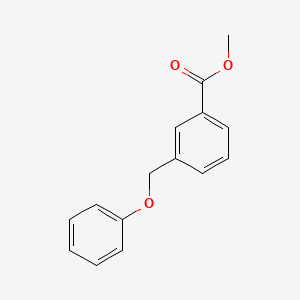

Methyl 3-(phenoxymethyl)benzoate

説明

Methyl 3-(phenoxymethyl)benzoate is a chemical compound with the CAS Number: 124397-35-9 and a molecular weight of 242.27 . It is an ester, similar to Methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Physical And Chemical Properties Analysis

Methyl 3-(phenoxymethyl)benzoate has a molecular weight of 242.27 . It should be stored at 0-8°C .科学的研究の応用

Polymer Synthesis

Methyl 3-(phenoxymethyl)benzoate has been utilized in polymer science, particularly in the synthesis of hyperbranched aromatic polyamides. The thermal polymerization of similar monomers leads to the formation of polymers with specific structures and solubility properties, highlighting the role of methyl 3-(phenoxymethyl)benzoate derivatives in advanced polymer chemistry (Yang, Jikei, & Kakimoto, 1999).

Biodegradation and Environmental Studies

Studies on the biodegradation of compounds like methyl 3-(phenoxymethyl)benzoate have provided insights into the metabolic pathways of benzene derivatives in different environmental contexts. For instance, the transformation of benzene to benzoate in nitrate-reducing and methanogenic cultures has been explored, offering a better understanding of anaerobic benzene metabolism (Ulrich, Beller, & Edwards, 2005).

Catalysis and Chemical Reactions

Methyl 3-(phenoxymethyl)benzoate and related compounds are also important in studies involving catalytic processes and chemical reactions. Research has been conducted on the reduction of methyl benzoate and benzoic acid on catalysts, which helps in understanding the mechanisms of various catalytic reactions (King & Strojny, 1982).

Pharmaceutical and Medicinal Research

In the pharmaceutical field, derivatives of methyl 3-(phenoxymethyl)benzoate have been identified as potential therapeutic agents. For example, certain compounds were found to have antiproliferative activity toward cancer cells and may act as tubulin polymerization inhibitors (Minegishi et al., 2015).

Analytical Chemistry and Sensor Development

The compound and its derivatives are also studied in the context of analytical chemistry and sensor development. Research has been done on novel anion sensors containing components derived from methyl 3-(phenoxymethyl)benzoate, demonstrating its utility in detecting specific chemical entities (Ma et al., 2013).

Environmental Remediation

Methyl 3-(phenoxymethyl)benzoate plays a role in studies focused on environmental remediation, such as the mineralization of phenoxybenzoates by bacterial cultures, crucial for understanding the degradation of environmental pollutants (Topp & Akhtar, 1990).

Liquid-Liquid Extraction Techniques

The compound has applications in developing extraction techniques, such as in dispersive liquid-liquid microextraction methods for preconcentrating specific ions, demonstrating its versatility in analytical methodologies (Kagaya & Yoshimori, 2012).

Safety And Hazards

Methyl 3-(phenoxymethyl)benzoate has some safety concerns. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

特性

IUPAC Name |

methyl 3-(phenoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-7-5-6-12(10-13)11-18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAVGFSXWNJDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(phenoxymethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)

![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)

![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)